

# The Pharmacokinetics and Pharmacodynamics of DSM265: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An overview for researchers, scientists, and drug development professionals on the novel antimalarial agent DSM265, a selective inhibitor of plasmodial dihydroorotate dehydrogenase.

DSM265 is a novel, long-acting antimalarial agent that represents a new class of therapy targeting the pyrimidine biosynthesis pathway of Plasmodium parasites.[1][2][3] Its high selectivity for the parasite's dihydroorotate dehydrogenase (DHODH) enzyme over the human equivalent makes it a promising candidate for both treatment and prophylaxis of malaria.[1][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of DSM265, compiled from preclinical and clinical studies.

## Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Activity

DSM265 exerts its antimalarial effect by inhibiting the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, Plasmodium parasites rely solely on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this enzyme, DSM265 effectively halts parasite proliferation. This targeted mechanism of action is effective against both blood and liver stages of P. falciparum.

The potency of DSM265 has been demonstrated across various strains of P. falciparum, including those resistant to existing antimalarials like chloroquine and pyrimethamine.



### Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

The diagram below illustrates the mechanism of action of DSM265 within the parasite's pyrimidine biosynthesis pathway.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSM265 | Medicines for Malaria Venture [mmv.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of DSM265: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415587#pharmacokinetics-and-pharmacodynamics-of-antimalarial-agent-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com